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Compound of Interest

Compound Name: 6-Aminopicolinic acid

Cat. No.: B188573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic techniques

used to characterize the molecular structure of 6-Aminopicolinic acid. While a complete

experimental dataset for 6-Aminopicolinic acid is not readily available in the public domain,

this document outlines the standard methodologies for Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented

protocols and data interpretation guidelines are based on established practices for similar

aromatic carboxylic acids.

Introduction
6-Aminopicolinic acid (IUPAC name: 6-aminopyridine-2-carboxylic acid) is a substituted

pyridine derivative with potential applications in medicinal chemistry and materials science.

Accurate structural elucidation and purity assessment are critical for its use in research and

development. Spectroscopic methods provide essential information regarding the compound's

atomic connectivity, functional groups, and molecular weight. This guide details the principles

and expected outcomes for the analysis of 6-Aminopicolinic acid using ¹H NMR, ¹³C NMR,

IR, and MS.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 6-Aminopicolinic acid
based on the analysis of its chemical structure and data from analogous compounds.
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Table 1: ¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 - 7.8 Triplet (t) 1H H4

~6.8 - 7.1 Doublet (d) 1H H5

~6.5 - 6.7 Doublet (d) 1H H3

~6.0 - 6.5 Broad Singlet 2H -NH₂

~12.0 - 13.0 Broad Singlet 1H -COOH

Note: Predicted chemical shifts are highly dependent on the solvent used. The values above

are estimates for a solvent like DMSO-d₆.

Table 2: ¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

~165 - 170 C=O (Carboxylic Acid)

~158 - 162 C6 (-NH₂)

~148 - 152 C2 (-COOH)

~138 - 142 C4

~115 - 120 C5

~110 - 115 C3

Note: Predicted chemical shifts are based on the expected electronic environment of each

carbon atom.

Table 3: IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3300 - 3500 Medium, Broad N-H stretch (Amino group)

2500 - 3300 Strong, Very Broad O-H stretch (Carboxylic acid)

~1700 - 1725 Strong C=O stretch (Carboxylic acid)

~1600 - 1650 Medium N-H bend (Amino group)

~1550 - 1600 Medium
C=C and C=N stretch

(Aromatic ring)

~1200 - 1300 Medium C-O stretch (Carboxylic acid)

~1150 - 1250 Medium C-N stretch (Amino group)

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

138 [M]⁺ (Molecular Ion)

121 [M-OH]⁺

94 [M-COOH]⁺ or [M-CO₂H]⁺

67 Fragmentation of the pyridine ring

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 6-
Aminopicolinic acid. These protocols are based on standard laboratory practices.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 300 MHz or higher)

is recommended for detailed spectral analysis.

Sample Preparation:
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Weigh approximately 5-10 mg of 6-Aminopicolinic acid.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with

a small amount of base to aid solubility). DMSO-d₆ is often a good choice for compounds

with both acidic and basic functional groups.

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: A sweep width of approximately 12-15 ppm, centered around 6-7 ppm.

Referencing: The residual solvent peak is used as an internal reference (e.g., DMSO-d₆ at

2.50 ppm).

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to

the lower natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: A sweep width of approximately 200-220 ppm, centered around 100-120

ppm.

Referencing: The solvent peak is used as an internal reference (e.g., DMSO-d₆ at 39.52

ppm).

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Perkin-Elmer

Spectrum RX/FT-IR system).[1]

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 6-Aminopicolinic acid with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture should be a fine, homogeneous powder.

Place a portion of the mixture into a pellet press and apply pressure to form a thin,

transparent pellet.

IR Spectrum Acquisition:

Mode: Transmittance.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of a blank KBr pellet should be acquired and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray

ionization (ESI) (e.g., Micromass Autospec M spectrometer).[1]

Sample Preparation (for EI):

A small amount of the solid sample is introduced directly into the ion source via a direct

insertion probe.

The probe is heated to volatilize the sample into the ion source.

Mass Spectrum Acquisition (EI Mode):
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Ionization Energy: 70 eV.

Source Temperature: 150-250 °C.

Mass Range: m/z 40-400.

Data Acquisition: The instrument scans the specified mass range to detect the molecular ion

and its fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-Aminopicolinic acid.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of 6-Aminopicolinic acid.

Conclusion
This technical guide has outlined the standard procedures for obtaining and interpreting the

NMR, IR, and mass spectral data of 6-Aminopicolinic acid. While a complete, experimentally

verified dataset is not currently available in public literature, the provided protocols and
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expected data serve as a valuable resource for researchers working with this compound. The

application of these spectroscopic techniques is fundamental for confirming the identity, purity,

and structure of 6-Aminopicolinic acid, which is essential for its application in scientific

research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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